molecular formula C15H18BrFN2O5 B8128822 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8128822
M. Wt: 405.22 g/mol
InChI Key: OITXAXWTSLOVFD-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structural components, including a bromine, fluorine, and nitro group attached to a phenoxymethyl moiety, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoro-4-nitrophenol and azetidine-1-carboxylic acid tert-butyl ester.

    Formation of Phenoxymethyl Intermediate: The phenoxymethyl intermediate is formed by reacting 2-bromo-6-fluoro-4-nitrophenol with a suitable alkylating agent under basic conditions.

    Coupling Reaction: The phenoxymethyl intermediate is then coupled with azetidine-1-carboxylic acid tert-butyl ester using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for cost, yield, and safety. This might include the use of continuous flow reactors for better control over reaction conditions and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and nitro groups on the phenoxymethyl moiety make it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Aminated Derivatives: From the reduction of the nitro group.

    Substituted Phenoxymethyl Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways due to their ability to interact with specific molecular targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, for example, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine and nitro groups can enhance binding affinity through halogen bonding and electrostatic interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the azetidine ring, which imparts different steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrFN2O5/c1-15(2,3)24-14(20)18-6-9(7-18)8-23-13-11(16)4-10(19(21)22)5-12(13)17/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITXAXWTSLOVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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